Lauryldimethylbetaine

Description

Properties

IUPAC Name |

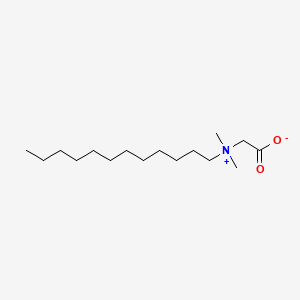

2-[dodecyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEKCXOJTLDBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041266, DTXSID101020488 | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

683-10-3, 85736-48-7 | |

| Record name | Lauryldimethylaminoacetic acid betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldimethylbetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryldimethylbetaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dodecyldimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Lauryldimethylbetaine for Scientific Professionals

Introduction: The Versatility of a Zwitterionic Surfactant

Lauryldimethylbetaine, also known as dodecyl dimethyl betaine (BS-12), is a zwitterionic amphoteric surfactant that has garnered significant attention across diverse scientific and industrial domains.[1][2] Its unique molecular architecture, featuring both a cationic quaternary ammonium group and an anionic carboxylate group, imparts a pH-dependent charge behavior and exceptional versatility.[2] In acidic conditions, it behaves as a cationic surfactant, while in alkaline media, it exhibits anionic characteristics.[2] This dual nature, coupled with its derivation from natural vegetable sources and biodegradability, makes it a highly sought-after component in formulations ranging from personal care products to complex drug delivery systems and membrane protein research.[3][4]

This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure, Identification, and Synthesis

Molecular Structure and Identification

This compound possesses a distinctive structure consisting of a long, hydrophobic 12-carbon alkyl chain (lauryl group) and a hydrophilic head group containing both a permanently positive quaternary ammonium ion and a pH-dependent negative carboxylate group.[5] This zwitterionic nature is fundamental to its properties.

Industrial Synthesis Pathways

The industrial production of this compound is primarily achieved through two common synthetic routes:

-

Quaternization of Dodecyl Dimethylamine: This is the most prevalent method, involving the reaction of dodecyl dimethylamine with sodium chloroacetate in an aqueous medium.[1][2] The tertiary amine nucleophilically attacks the chloroacetate, displacing the chloride ion and forming the betaine structure.

-

Enzymatic Synthesis: A greener alternative involves the enzymatic reaction of 1-dodecanol with N,N-dimethylglycine methyl ester, often catalyzed by an immobilized lipase such as Novozym 435.[1][7][8] This method proceeds under milder conditions and can achieve high conversion rates.[7][8] A patent also describes a method starting with lauryl amine, which is first converted to dimethyl lauryl amine and then reacted with monochloroacetic acid and sodium hydroxide.[9]

Physicochemical Properties: A Quantitative Overview

The efficacy of this compound in various applications is dictated by its physicochemical properties. These properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Appearance | Clear, colorless to light yellow liquid at 25°C. | [1][2][3] |

| Density | Approximately 1.03 - 1.04 g/mL at 20°C. | [1][2][10] |

| Boiling Point | ~414°C (estimated). | [1][10] |

| pH (as supplied) | Typically 6.0 - 8.0 in a 5% aqueous solution. | [2] |

| Solubility | Soluble in water. | [3][5] |

| Ionicity | Amphoteric / Zwitterionic. | [2] |

| Biodegradability | Readily biodegradable. | [3] |

Surface Activity and Micellization

Like all surfactants, this compound molecules spontaneously self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC) .[11][12] At the CMC, a sharp change in the physical properties of the solution, such as surface tension, conductivity, and turbidity, is observed.[11][12] Below the CMC, the surfactant monomers primarily adsorb at interfaces, significantly reducing the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[12][13]

The determination of the CMC is crucial for optimizing formulations, as many surfactant functions, like solubilization, are most effective above this concentration.[13]

Mechanism of Action: The Zwitterionic Advantage

The core of this compound's functionality lies in its zwitterionic head group. This structure allows it to adapt to the pH of the surrounding environment, influencing its interaction with other molecules and surfaces.

This pH-responsive behavior allows for fine-tuning of its properties. For instance, its ability to interact with anionic or cationic co-surfactants can be modulated by adjusting the system's pH.[14] This contributes to its excellent compatibility with a wide range of other ingredients.[3][15] Furthermore, its zwitterionic nature at physiological pH contributes to its remarkable mildness, reducing the irritation potential of other surfactants in a formulation.[3][4]

Key Applications in Research and Development

This compound's unique properties make it a valuable tool in several high-tech applications.

-

Membrane Protein Solubilization: Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature.[][17] Detergents are essential for extracting these proteins from the lipid bilayer into a soluble form.[][18] this compound, being a mild, non-denaturing zwitterionic detergent, is often used to solubilize membrane proteins while preserving their native structure and function.[10] A successful solubilization protocol yields stable protein-detergent complexes suitable for downstream purification and analysis.[18]

-

Drug Delivery Systems: As an excipient, this compound can act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Its ability to form micelles allows it to encapsulate hydrophobic drug molecules.[13] Its mildness and biocompatibility are significant advantages in formulations intended for topical or mucosal delivery.

-

Cosmetic Science and Personal Care: In cosmetics, it serves multiple functions: a mild secondary surfactant, a foam booster, a viscosity modifier, and a conditioning agent for skin and hair.[4][6][10] It reduces the irritating effects of stronger anionic surfactants like sodium lauryl sulfate (SLS) and improves the overall sensory experience of the product.[4][15]

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol describes the determination of the CMC of this compound using the Du Noüy ring or Wilhelmy plate method, which measures the surface tension of a solution.[13][14]

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is the concentration at which this inflection point occurs.[11][13]

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate)

-

High-purity water (e.g., Milli-Q or deionized)

-

This compound stock solution (e.g., 10 mM)

-

High-precision balance and volumetric flasks

-

Glassware, cleaned meticulously

Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations by serial dilution of the stock solution with high-purity water. A logarithmic dilution series is often effective.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Begin with the most dilute solution to minimize cross-contamination.

-

Pour the solution into the sample vessel.

-

Measure the surface tension. Ensure the ring or plate is thoroughly cleaned and flamed (for platinum rings) between measurements.[13]

-

Repeat the measurement for each concentration, moving from lowest to highest.

-

-

Data Analysis:

Protocol: Solubilization of Integral Membrane Proteins

This protocol provides a general framework for solubilizing membrane proteins from a cell membrane preparation. Optimization is critical for each specific protein.[18]

Principle: Detergents at concentrations above their CMC disrupt the lipid bilayer and form mixed micelles containing lipids, proteins, and detergent molecules, thereby extracting the protein into a soluble state.[][18]

Materials:

-

Isolated cell membranes containing the target protein (pellet)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound (high purity, stock solution e.g., 10% w/v)

-

Centrifuge capable of >100,000 x g

-

End-over-end rotator

Methodology:

-

Determine Protein Concentration: Resuspend the membrane pellet in a small volume of solubilization buffer and determine the total protein concentration (e.g., via BCA assay). Aim for a final protein concentration of 1-10 mg/mL during solubilization.[][18]

-

Detergent Addition: Add the this compound stock solution to the resuspended membranes to achieve the desired final concentration. The optimal detergent-to-protein mass ratio must be determined empirically, but a starting point is often 4:1.[] Ensure the final detergent concentration is well above its CMC.

-

Incubation: Incubate the mixture, typically for 1-2 hours at 4°C with gentle end-over-end rotation to facilitate solubilization without causing excessive foaming or denaturation.[18]

-

Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.

-

Analysis: Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to assess the efficiency of solubilization for the target protein.

Conclusion

This compound is a powerful and versatile zwitterionic surfactant with a favorable safety and environmental profile. Its unique pH-dependent properties, combined with its mildness and efficacy as a solubilizing agent, make it an indispensable tool for researchers in biochemistry, drug development, and materials science. A thorough understanding of its chemical structure and physicochemical properties, particularly its CMC, is essential for leveraging its full potential in advanced applications, from purifying challenging membrane proteins to formulating next-generation therapeutic delivery systems.

References

-

Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]

-

LookChem. (n.d.). Understanding Lauryl Betaine: Properties, Synthesis, and Safe Handling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Zibo Ruxing International Trade Co., LIMITED. (n.d.). Lauryl Dimethyl Betaine (BS-12). Retrieved from [Link]

-

PubMed. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

SAAPedia. (2013). Lauryl betaine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). LAURYL BETAINE. Retrieved from [Link]

-

PCC Group. (n.d.). Lauryl Betaine. Retrieved from [Link]

- Google Patents. (n.d.). CN103613509A - Synthetic method of dodecyl dimethyl betaine.

-

Ataman Kimya A.Ş. (n.d.). LAURYL BETAINE. Retrieved from [Link]

-

TEGEWA. (2020). Determination of CMCs. Retrieved from [Link]

-

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

-

Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers & Detergents. Retrieved from [Link]

-

MDPI. (2024). Investigating the Adsorption Behavior of Zwitterionic Surfactants on Middle Bakken Minerals. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

-

MDPI. (n.d.). The High Interfacial Activity of Betaine Surfactants Triggered by Nonionic Surfactant: The Vacancy Size Matching Mechanism of Hydrophobic Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical formula of lauryl betaine. Retrieved from [Link]

-

PubMed. (n.d.). Surface tension model for surfactant solutions at the critical micelle concentration. Retrieved from [Link]

-

Abbott, S. (n.d.). CMC and Γ | Practical Surfactants Science. Retrieved from [Link]

-

PubMed. (n.d.). Mixed solutions of anionic and zwitterionic surfactant (Betaine): surface-tension isotherms, adsorption, and relaxation kinetics. Retrieved from [Link]

-

Online Research @ Cardiff. (n.d.). ORCA. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Lauryl Dimethyl Betaine (BS-12)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 3. Lauryl betaine - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. Lauryl Betaine - PCC Group Product Portal [products.pcc.eu]

- 5. CAS 683-10-3: Lauryldimethylaminoacetic acid betaine [cymitquimica.com]

- 6. This compound | C16H33NO2 | CID 4292413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lauryl betaine synthesis - chemicalbook [chemicalbook.com]

- 8. Lauryl betaine | 683-10-3 [chemicalbook.com]

- 9. CN103613509A - Synthetic method of dodecyl dimethyl betaine - Google Patents [patents.google.com]

- 10. China Lauryl Betaine/Lauryl Dimethyl Betaine/dodecyl Dimethyl Betaine/BS-12 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. justagriculture.in [justagriculture.in]

- 13. benchchem.com [benchchem.com]

- 14. Mixed solutions of anionic and zwitterionic surfactant (Betaine): surface-tension isotherms, adsorption, and relaxation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ataman-chemicals.com [ataman-chemicals.com]

- 17. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 18. Solubilization of Membrane Proteins [merckmillipore.com]

Lauryldimethylbetaine physicochemical characteristics for research

An In-Depth Technical Guide to the Physicochemical Characteristics of Lauryldimethylbetaine for Advanced Research

Authored by: A Senior Application Scientist

Introduction: Understanding this compound

This compound (LDB), also known as N-dodecyl-N,N-dimethylbetaine, is a zwitterionic (or amphoteric) surfactant of significant interest in the fields of pharmaceutical sciences, biochemistry, and drug development.[1] Structurally, it possesses a hydrophilic carboxylate head group and a hydrophobic 12-carbon lauryl tail.[2] This unique molecular architecture, featuring both a positive quaternary ammonium ion and a negative carboxylate group, confers a net neutral charge over a wide pH range, making it exceptionally mild and compatible with other surfactant types.[1][3]

Unlike ionic surfactants, its properties are less affected by pH fluctuations, and it exhibits excellent stability in hard water and electrolyte solutions.[1] These characteristics, combined with its capacity for reducing surface tension and forming micelles, make LDB a versatile tool for researchers focused on formulating drug delivery systems, stabilizing proteins, and enhancing analytical methodologies. This guide provides a comprehensive overview of its core physicochemical properties and the experimental workflows required for their characterization.

Core Physicochemical Characteristics of this compound

The utility of LDB in a research context is dictated by its fundamental physicochemical parameters. Understanding these properties is the causal first step in rational formulation design and experimental planning.

| Property | Value | Significance in Research |

| IUPAC Name | 2-[dodecyl(dimethyl)azaniumyl]acetate | Provides unambiguous chemical identification.[4] |

| CAS Number | 683-10-3 | Essential for regulatory compliance and literature searches.[1] |

| Molecular Formula | C₁₆H₃₃NO₂ | Defines the elemental composition.[2][4] |

| Molecular Weight | ~271.44 g/mol | Critical for calculating molar concentrations for assays and formulations.[4][5] |

| Appearance | Clear to slightly yellow liquid | A basic quality control parameter for raw material assessment.[3] |

| Solubility | Soluble in water | Enables its use in aqueous-based systems, a primary requirement for most biological and pharmaceutical applications.[2][3][5][6] |

| Density (25°C) | ~1.05 g/cm³ | Important for mass-to-volume conversions in formulation manufacturing. |

| pH (1-10% Solution) | 5.0 - 8.0 | Its near-neutral pH range contributes to its mildness and suitability for physiological applications.[3][7] |

| Critical Micelle Concentration (CMC) | ~0.2 g/L (for similar Lauramidopropyl Betaine) | The concentration at which self-assembly into micelles occurs, crucial for solubilization, detergency, and nanoparticle formation.[8] |

| Krafft Temperature | Below 0°C (for similar surfactants) | The temperature above which micelles can form; a low Krafft point ensures its efficacy at room and physiological temperatures.[9] |

The Zwitterionic Advantage

The defining feature of LDB is its zwitterionic nature. The molecule contains both a cationic quaternary ammonium group and an anionic carboxylate group.[1] Consequently, its net charge is dependent on the pH of the solution:

-

In acidic conditions (low pH): The carboxylate group is protonated, and the molecule carries a net positive charge, behaving like a cationic surfactant.[7]

-

In alkaline conditions (high pH): The molecule carries a net negative charge, behaving as an anionic surfactant.[7]

-

Near its isoelectric point: It exists as a zwitterion with a net neutral charge.

This pH-dependent behavior is pivotal. For drug development, it allows for the creation of formulations that are stable and mild at physiological pH but may interact differently in specific microenvironments, such as acidic tumor tissues.

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, the characterization of LDB relies on standardized, self-validating experimental protocols.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the most critical parameter defining a surfactant's efficiency. It marks the threshold concentration above which surfactant monomers aggregate to form micelles.[10][11] At the CMC, properties like surface tension, conductivity, and osmotic pressure exhibit a sharp change in their concentration dependence.[12] The surface tension method is a direct and reliable approach.

Causality: Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, any additional monomers self-assemble into micelles in the bulk solution. This point of saturation and micelle formation is the CMC, beyond which the surface tension remains relatively constant.[10]

Methodology:

-

Preparation of Stock Solution: Accurately prepare a stock solution of LDB in high-purity deionized water at a concentration significantly above the expected CMC (e.g., 5 g/L).

-

Instrument Calibration: Calibrate a surface tensiometer (using either a du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.

-

Serial Dilution: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. A logarithmic dilution series is often most effective.

-

Measurement: For each dilution, measure the surface tension at a constant temperature (e.g., 25°C). Allow the system to equilibrate before each reading to ensure a stable value.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the LDB concentration (log C).

-

CMC Determination: The resulting plot will show two distinct linear regions. The CMC is determined from the concentration at the intersection point of these two lines.[10]

Trustworthiness: This protocol is self-validating. A successful experiment is confirmed by observing a clear, sharp inflection point in the plot. The plateau region after the inflection point should be stable and nearly flat, indicating that the surface is saturated and micelles have formed.

Caption: Workflow for CMC determination using surface tensiometry.

Protocol 2: Determination of the Krafft Point

The Krafft temperature (Tₖ) is the minimum temperature at which micelles can form.[13] Below the Tₖ, the solubility of the surfactant is lower than its CMC, meaning it exists as hydrated crystals rather than forming micelles.[13][14] For a surfactant to be useful in aqueous solutions at a given temperature, that temperature must be above its Krafft point.

Causality: As the temperature of a surfactant suspension is increased, its solubility rises. The Krafft point is the specific temperature where the solubility curve intersects the CMC curve. Above this temperature, the solubility exceeds the CMC, allowing for the spontaneous formation of micelles and a dramatic increase in the total amount of surfactant that can be dispersed in the solution.[14]

Methodology:

-

Sample Preparation: Prepare a dispersion of LDB in deionized water at a concentration known to be above its CMC (e.g., 1% w/v).

-

Induce Crystallization: Cool the dispersion in an ice bath with gentle stirring until the solution becomes visibly turbid or forms a precipitate, indicating the surfactant has crystallized.

-

Controlled Heating: Place the sample in a temperature-controlled water bath equipped with a magnetic stirrer and a calibrated thermometer or temperature probe.

-

Monitoring Solubility: Slowly heat the dispersion (e.g., 0.5°C/minute). Continuously monitor the solution's clarity. The Krafft point is the temperature at which the solution abruptly becomes clear, signifying the dissolution of the hydrated crystals and the formation of micelles. For more quantitative results, this transition can be monitored by measuring the solution's conductivity or absorbance, which will show a sharp increase at the Tₖ.

-

Verification: The process should be repeatable upon cooling and reheating to validate the transition temperature.

Trustworthiness: The protocol's validity rests on observing a sharp, well-defined transition from a turbid suspension to a clear solution over a narrow temperature range. This indicates a distinct phase change rather than a gradual dissolution.

Caption: Conceptual diagram of the Krafft Point (Tₖ).

Applications in Research and Drug Development

LDB's benign toxicological profile and versatile physicochemical properties make it a valuable excipient in pharmaceutical research.[4][15]

-

Solubilization of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor water solubility, limiting their bioavailability. LDB micelles can encapsulate these hydrophobic APIs within their nonpolar core, effectively increasing their solubility and stability in aqueous formulations for oral or parenteral delivery.[16]

-

Stabilization of Nanoparticles and Biologics: In drug delivery, LDB can act as a stabilizing agent for nanoparticles, liposomes, and microemulsions.[16] Its zwitterionic nature provides steric and electrostatic stabilization, preventing the aggregation of particles. Similarly, it can interact with proteins to prevent aggregation and denaturation during formulation and storage, a critical concern in the development of biopharmaceuticals.[17][18][19]

-

Chromatography and Analytical Chemistry: As a surfactant, LDB can be used as a mobile phase additive in techniques like High-Performance Liquid Chromatography (HPLC) to improve the separation of proteins and other biomolecules by modifying stationary phase interactions.[20]

Sources

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. CAS 683-10-3: Lauryldimethylaminoacetic acid betaine [cymitquimica.com]

- 3. Lauryl betaine - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. This compound | C16H33NO2 | CID 4292413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lauryl Betaine | 0683-10-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Lauryl betaine | 683-10-3 [amp.chemicalbook.com]

- 7. Lauryl Dimethyl Betaine (BS-12)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 8. tegewa.de [tegewa.de]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Krafft temperature - Wikipedia [en.wikipedia.org]

- 14. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. cir-safety.org [cir-safety.org]

- 16. Drug Delivery [sigmaaldrich.com]

- 17. Effect of surfactant type on surfactant--protein interactions at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surfactant protein interactions with neutral and acidic phospholipid films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lauryldimethylbetaine as a Surfactant

Introduction

Lauryldimethylbetaine, a zwitterionic surfactant, holds a significant position in the formulation of personal care, pharmaceutical, and industrial products.[1][2][3] Its unique molecular structure, possessing both a positive and a negative charge on its hydrophilic head group, imparts a range of desirable properties including mildness, excellent foaming capabilities, and stability over a wide pH range.[1][3] This guide provides a comprehensive exploration of the core mechanisms governing the action of this compound as a surfactant, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, its behavior in aqueous solutions, and its interactions at interfaces and with other molecules, providing a robust understanding of its versatile functionality.

Molecular Architecture and its Physicochemical Consequences

The efficacy of this compound as a surfactant is intrinsically linked to its amphiphilic nature. It consists of a long, hydrophobic alkyl chain (lauryl group, C12) and a hydrophilic head group containing both a permanently positive quaternary ammonium ion and a pH-dependent negatively charged carboxylate group.[1] This zwitterionic, or inner salt, characteristic is central to its behavior.

Caption: Molecular Structure of this compound.

pH-Dependent Ionic Character

A key feature of this compound is its pH-responsive nature. In acidic solutions, the carboxylate group becomes protonated, resulting in a net positive charge and cationic surfactant behavior.[4] Conversely, in alkaline solutions, the molecule exhibits a net negative charge, behaving as an anionic surfactant.[4] Near its isoelectric point, it exists as a zwitterion with a net neutral charge. This adaptability allows for its use in a wide range of formulations with varying pH levels.[1]

| pH Range | Predominant Ionic Form | Net Charge |

| Acidic (low pH) | Cationic | Positive |

| Near Isoelectric Point | Zwitterionic | Neutral |

| Alkaline (high pH) | Anionic | Negative |

| Table 1: pH-Dependent Ionic Character of this compound. |

Behavior in Aqueous Solution: Micellization

Like all surfactants, this compound molecules in an aqueous solution will preferentially adsorb at the air-water interface to reduce the system's free energy.[5] As the concentration increases, a point is reached where the interface becomes saturated, and the surfactant molecules begin to self-assemble into organized structures called micelles.[5][6] This phenomenon is known as micellization.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration at which micelle formation begins.[6][7] Above the CMC, the addition of more surfactant molecules primarily leads to the formation of more micelles rather than a significant change in the monomer concentration or surface tension.[6] The CMC is a critical parameter that dictates the efficiency of a surfactant. For this compound, the CMC is influenced by factors such as temperature, pH, and the presence of electrolytes.[6]

Caption: Micelle Formation Process.

Micelle Structure and Characterization

The micelles formed by this compound in aqueous solutions are typically spherical. The hydrophobic lauryl chains form the core of the micelle, effectively shielded from the aqueous environment, while the hydrophilic zwitterionic head groups are exposed on the micelle's surface, interacting with the surrounding water molecules. The structure and size of these micelles can be characterized using techniques such as dynamic light scattering (DLS) and small-angle neutron scattering (SANS).[8][9]

Mechanism of Action at Interfaces

The primary function of any surfactant is to reduce surface and interfacial tension.[5] this compound achieves this by adsorbing at interfaces, such as the air-water or oil-water interface.

Reduction of Surface Tension

At the air-water interface, the hydrophobic tails of this compound orient themselves towards the air, while the hydrophilic heads remain in the water. This disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension.[5] This property is fundamental to its role in foaming and wetting.

Emulsification

In an oil-water system, this compound molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This reduces the interfacial tension between the oil and water, facilitating the formation of a stable emulsion by preventing the coalescence of oil droplets.

Caption: Emulsification by this compound.

Interactions with Other Molecules

The performance of this compound is often enhanced through synergistic interactions with other components in a formulation.

Co-surfactants

This compound is highly compatible with anionic, cationic, and non-ionic surfactants.[10] When used in combination with anionic surfactants, it can reduce the overall irritation of the formulation and improve foam stability through the formation of mixed micelles.[11] This synergistic effect is attributed to the electrostatic interactions between the oppositely charged head groups, which leads to more densely packed micelles and a greater reduction in surface tension.

Proteins

In pharmaceutical and personal care applications, the interaction of surfactants with proteins is of paramount importance. This compound is known for its mildness and is less likely to cause protein denaturation compared to harsher anionic surfactants.[2] Its zwitterionic nature allows for complex interactions with proteins, which can be either attractive or repulsive depending on the pH and the protein's isoelectric point. These interactions are crucial in applications such as shampoos and skin cleansers, where maintaining the integrity of keratin and other skin proteins is essential.[12][13]

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

Methodology: Surface Tension Measurement

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is identified as the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration.[14]

Characterization of Micelle Size

Methodology: Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC in a suitable buffer. Filter the solution to remove any dust particles.

-

DLS Measurement: Place the sample in the DLS instrument and measure the time-dependent fluctuations in the scattered light intensity.[9]

-

Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient of the micelles.

-

Size Calculation: The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation.[9]

Conclusion

The mechanism of action of this compound as a surfactant is a multifaceted interplay of its unique zwitterionic molecular structure, its pH-dependent behavior, and its ability to self-assemble into micelles and adsorb at interfaces. Its capacity to reduce surface and interfacial tension, form stable emulsions, and interact synergistically with other molecules makes it a highly versatile and valuable ingredient in a wide array of applications. For researchers and drug development professionals, a thorough understanding of these fundamental principles is essential for the rational design and optimization of advanced formulations.

References

-

Ataman Kimya. LAURYL BETAINE. [Link]

-

PubChem. This compound. [Link]

-

Surfactant Encyclopedia. Lauryl betaine. [Link]

-

Encyclopedia.pub. Zwitterionics Surfactants. [Link]

-

PubMed Central. Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. [Link]

-

Biolin Scientific. What are surfactants and how do they work?. [Link]

-

ATS Journals. Primary Importance of Zwitterionic Over Anionic Phospholipids in the Surface-active Function of Calf Lung Surfactant Extract. [Link]

-

Ataman Kimya A.Ş. LAURYL BETAINE. [Link]

-

ResearchGate. Influence of lauryl betaine on aqueous solution stability, foamability and foam stability. [Link]

-

Zibo Ruxing International Trade Co., LIMITED. Lauryl Dimethyl Betaine (BS-12). [Link]

-

ResearchGate. Physical and chemical properties of Lauryl Betaine. [Link]

-

PubMed. Preparation and characterization of polyion complex micelles with phosphobetaine shells. [Link]

-

ResearchGate. Chemical formula of lauryl betaine. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

PubMed. The influence of pH on surface properties of lung surfactants. [Link]

-

MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. [Link]

-

PubMed. Predicting the Critical Micelle Concentration in a pH-Mediated Ternary-Surfactant Mixture Using the Regular Solution Approximation. [Link]

-

TEGEWA. Determination of CMCs. [Link]

-

ACS Publications. Micellization and Single-Particle Encapsulation with Dimethylammoniopropyl Sulfobetaines. [Link]

-

ResearchGate. Effect of pH on the static adsorption of foaming surfactants on Malaysian sandstone. [Link]

-

PubMed. Variegated micelle surfaces: correlating the microstructure of mixed surfactant micelles with bulk solution properties. [Link]

-

PubMed. Effect of surfactant type on surfactant--protein interactions at the air-water interface. [Link]

-

PubMed. Surfactant protein interactions with neutral and acidic phospholipid films. [Link]

Sources

- 1. CAS 683-10-3: Lauryldimethylaminoacetic acid betaine [cymitquimica.com]

- 2. China Lauryl Betaine/Lauryl Dimethyl Betaine/dodecyl Dimethyl Betaine/BS-12 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Lauryl Dimethyl Betaine (BS-12)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Variegated micelle surfaces: correlating the microstructure of mixed surfactant micelles with bulk solution properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 10. ataman-chemicals.com [ataman-chemicals.com]

- 11. Lauryl Betaine | 0683-10-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. Effect of surfactant type on surfactant--protein interactions at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surfactant protein interactions with neutral and acidic phospholipid films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width | MDPI [mdpi.com]

The Critical Micelle Concentration of Lauryldimethylbetaine in Aqueous Solution: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Self-Assembly

In the landscape of pharmaceutical sciences and advanced material research, the precise control over molecular self-assembly is paramount. Among the class of molecules capable of such spontaneous organization, zwitterionic surfactants hold a place of distinction due to their unique charge characteristics and biocompatibility. Lauryldimethylbetaine (also known as Dodecyl Dimethyl Betaine or BS-12) is an amphoteric surfactant featuring a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion.[1] This structure imparts excellent conditioning, cleansing, and foaming properties, making it a staple in personal care products.[2][3]

However, its utility extends far beyond cosmetics. For researchers and drug development professionals, the most crucial property of this compound is its ability to form micelles in an aqueous solution. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[4] Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they spontaneously aggregate into thermodynamically stable colloidal structures—micelles—with a hydrophobic core and a hydrophilic shell.[4][5]

Understanding and precisely determining the CMC is not merely an academic exercise. It is the cornerstone for leveraging this compound in advanced applications. For instance, the hydrophobic micellar core can encapsulate poorly water-soluble drugs, significantly enhancing their bioavailability and enabling novel drug delivery systems.[6] Therefore, a comprehensive grasp of the CMC, the methods to determine it, and the factors that influence it, is essential for predictable and effective formulation development. This guide provides a detailed exploration of these core concepts, grounded in established scientific principles and methodologies.

Part 1: The Thermodynamics of Micellization

The formation of micelles is an entropically driven process, a phenomenon primarily explained by the hydrophobic effect.[5] In an aqueous environment below the CMC, the hydrophobic alkyl chains of this compound monomers disrupt the hydrogen-bonding network of water molecules, forcing them into a highly ordered, cage-like structure. This ordering represents a significant decrease in the entropy of the system, which is thermodynamically unfavorable.

As the surfactant concentration increases to the CMC, the system can achieve a more favorable, lower-energy state. The hydrophobic tails aggregate to form the core of a micelle, effectively sequestering themselves from the water. This process liberates the ordered water molecules, leading to a large increase in the overall entropy of the system.[5] This positive entropy change is the primary driving force for micellization, overcoming the unfavorable enthalpy changes associated with the process.[7] The entire process can be summarized by the Gibbs free energy of micellization (ΔG°mic), which becomes negative at and above the CMC, indicating a spontaneous process.[8]

Caption: Thermodynamic driving force for micelle formation.

Part 2: Experimental Determination of the CMC

The CMC is not a single point but rather a narrow concentration range where micelle formation becomes significant. Its determination relies on measuring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the CMC.[4][9] The common procedure involves plotting the measured property against the surfactant concentration (often on a logarithmic scale) and identifying the inflection point, which corresponds to the CMC.[4]

Below are detailed protocols for three robust and widely used methods for determining the CMC of this compound.

Surface Tensiometry

Principle: Surface tension is a direct measure of the energy at the air-water interface. Surfactant monomers adsorb at this interface, with their hydrophobic tails oriented away from the water, which reduces the surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, further addition of surfactant results in the formation of micelles in the bulk solution rather than further crowding the interface. Consequently, the surface tension remains relatively constant above the CMC.[10][11]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water (e.g., 100 mM). Ensure complete dissolution.

-

Preparation of Dilution Series: Create a series of solutions with decreasing concentrations from the stock solution. A logarithmic dilution series is often most effective for plotting.

-

Instrument Calibration: Calibrate the tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, typically with high-purity water.[12]

-

Measurement: Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Allow the reading to stabilize for each measurement.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two linear regions. The point where these two lines intersect is the CMC.[9][11]

Trustworthiness: This method is highly intuitive and directly measures a fundamental property related to surfactant activity.[9] However, its accuracy is highly dependent on the purity of the surfactant and the water, as surface-active impurities can significantly alter the results.[11]

Fluorescence Spectroscopy with a Hydrophobic Probe

Principle: This sensitive technique utilizes a fluorescent probe, such as pyrene, that has low solubility in water but high solubility in nonpolar environments.[13][14] Below the CMC, pyrene exists in the polar aqueous environment. Above the CMC, pyrene molecules preferentially partition into the nonpolar, hydrophobic core of the micelles.[9] This change in the microenvironment of the probe leads to distinct changes in its fluorescence emission spectrum, which can be used to pinpoint the CMC.[14][15]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 2 µM).[16]

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. To each vial, add a small, fixed aliquot of the pyrene stock solution.

-

Solvent Evaporation: Gently evaporate the organic solvent, leaving a thin film of pyrene. This ensures the probe is introduced with minimal solvent interference.

-

Reconstitution: Add the prepared surfactant solutions to the vials and allow them to equilibrate (e.g., overnight in the dark) to ensure the pyrene partitions fully.

-

Fluorescence Measurement: Using a fluorometer, record the emission spectrum of each sample (for pyrene, typically excited at ~334 nm).[16]

-

Data Analysis: A common method for pyrene is to calculate the ratio of the intensity of the first vibronic peak (I1 at ~375 nm) to the third peak (I3 at ~390 nm). Plot the I1/I3 ratio versus the surfactant concentration. A sharp decrease in this ratio indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point of this sigmoidal curve corresponds to the CMC.[14]

Trustworthiness: The fluorescence method is exceptionally sensitive and is particularly useful for surfactants with very low CMC values.[13][14] The self-validating nature comes from the distinct and predictable spectroscopic shift of the probe upon entering the micellar environment.

Conductometric Method

Principle: This method is suitable for ionic and zwitterionic surfactants. The specific conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration. When micelles form, the overall mobility of the charge carriers changes. Although the micelles are charged, their mobility is lower than that of the individual monomers due to their larger size and the binding of some counter-ions. This results in a change in the slope of the conductivity versus concentration plot.[9]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water with low conductivity.

-

Titration Setup: Place a known volume of deionized water in a thermostatted vessel with a conductivity probe.

-

Measurement by Titration: Add small, precise aliquots of the stock surfactant solution to the water. After each addition, stir to ensure homogeneity and record the specific conductivity once the reading stabilizes.

-

Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration (C).

-

CMC Determination: The plot will display two distinct linear portions with different slopes. The concentration at the point of intersection of these two lines is the CMC.

Trustworthiness: This method is straightforward and does not require probes or special consideration for interfacial purity. The clear break in the conductivity plot provides a self-validating endpoint. However, its sensitivity may be lower compared to fluorescence for some systems.[9]

Caption: General experimental workflow for CMC determination.

Part 3: Critical Factors Influencing the CMC

The CMC of this compound is not an immutable constant. It is highly sensitive to the molecular structure of the surfactant and the surrounding experimental conditions.[17] A thorough understanding of these factors is crucial for designing robust formulations and predicting surfactant behavior.

Molecular Structure

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain increases its hydrophobicity. This makes the monomer less favorable in water, promoting aggregation at a lower concentration. Therefore, a longer hydrocarbon chain leads to a logarithmic decrease in the CMC.[5][18]

-

Head Group: The zwitterionic nature of the betaine headgroup makes it less sensitive to the addition of electrolytes compared to purely ionic surfactants. However, the size and hydration of the headgroup still play a role in the overall packing and energetics of micelle formation.[18]

Temperature

The effect of temperature on the CMC is complex and involves a balance of competing phenomena. For many zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC.[19] This is often attributed to the dehydration of the hydrophilic headgroup, which reduces its effective size and favors aggregation.[17][19] However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can destabilize the system and potentially increase the CMC.[17]

Presence of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), typically lowers the CMC of zwitterionic surfactants.[18] The added ions in the solution can shield the electrostatic interactions between the charged groups in the surfactant headgroups. This reduction in repulsion makes it easier for the monomers to pack into a micelle, thus promoting micellization at a lower concentration.[17][18]

pH and Additives

-

pH: As a betaine, this compound's headgroup contains both a permanent positive charge (quaternary amine) and a pH-sensitive negative charge (carboxylate). The overall charge and hydration of the headgroup can be influenced by the pH of the solution, which in turn can affect the CMC.

-

Additives: The presence of other molecules can significantly alter the CMC. For instance, the addition of water-soluble polymers like hydrophobically associating polyacrylamide has been shown to interact with surfactant micelles, leading to an increase in the apparent CMC.[20][21] This is because some surfactant molecules are bound by the polymer, requiring a higher overall concentration to initiate micellization in the bulk solution.[20]

Caption: Key factors influencing the CMC of a surfactant.

Data Summary

The precise CMC value for this compound will vary based on the factors discussed above. However, literature and experimental data provide a general range for this important parameter.

| Method | Conditions | Approximate CMC Value | Reference |

| Surface Tensiometry | Aqueous Solution, ~25°C | ~0.1 - 0.2 g/L | [22] |

| Not Specified | Aqueous Solution with Polymer | Increases with polymer concentration (e.g., to ~500 ppm or 0.5 g/L) | [20] |

Note: The values presented are illustrative. The CMC must be determined empirically for the specific conditions (temperature, pH, ionic strength, purity) of the formulation being developed.

Conclusion

This compound is a versatile zwitterionic surfactant with significant potential in pharmaceutical and research applications, primarily due to its self-assembling properties. The critical micelle concentration is the single most important parameter governing this behavior. A mastery of the techniques used to measure the CMC—such as tensiometry, fluorescence spectroscopy, and conductometry—is essential for any scientist working with this molecule. Furthermore, a deep understanding of how factors like temperature, electrolyte concentration, and the presence of additives influence the CMC allows for the rational design of formulations with predictable and optimized performance. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize and harness the power of this compound for their specific applications.

References

- 1. Lauryl Dimethyl Betaine (BS-12)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 2. China Lauryl Betaine/Lauryl Dimethyl Betaine/dodecyl Dimethyl Betaine/BS-12 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. scielo.br [scielo.br]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. researchgate.net [researchgate.net]

- 12. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 13. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 18. pharmacy180.com [pharmacy180.com]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. tegewa.de [tegewa.de]

An In-Depth Technical Guide to the Zwitterionic Nature of Lauryldimethylbetaine and its pH-Dependent Behavior

<

Abstract

Lauryldimethylbetaine, a prominent member of the alkyl betaine class of surfactants, possesses a unique zwitterionic character that dictates its physicochemical properties and functional performance across a range of applications, from personal care formulations to advanced drug delivery systems. This guide provides a comprehensive technical exploration of the molecular behavior of this compound, focusing on the profound influence of pH on its ionic state. We will dissect its structure, the concept of the isoelectric point, and the resulting shifts in properties such as surface activity, solubility, and foaming. Furthermore, this guide furnishes detailed, field-tested experimental protocols for characterizing these pH-dependent attributes, offering researchers and formulation scientists a robust framework for investigation and application.

Introduction to Zwitterionic Surfactants: The Case of this compound

Zwitterionic surfactants are a fascinating class of molecules that contain both a positive and a negative charge on their hydrophilic headgroup, resulting in a net neutral charge over a specific pH range.[1] This dual-charge nature imparts unique properties, such as excellent compatibility with all other types of surfactants (anionic, cationic, and non-ionic), mildness to skin and eyes, and stability over a wide pH range.[2]

Chemical Structure of this compound

This compound, also known as dodecyl dimethyl betaine, is structurally characterized by a hydrophobic dodecyl (C12) alkyl chain and a hydrophilic headgroup.[3] The headgroup contains a permanently positively charged quaternary ammonium group and a pH-labile negatively charged carboxylate group.[3] Its IUPAC name is 2-[dodecyl(dimethyl)azaniumyl]acetate.[3]

Molecular Formula: C₁₆H₃₃NO₂[3]

Canonical SMILES: CCCCCCCCCCCC(C)CC(=O)[O-][3]

The Concept of the Isoelectric Point (pI)

A critical parameter for any zwitterionic molecule is its isoelectric point (pI). The pI is the specific pH at which the molecule carries a net zero electrical charge. For this compound, this occurs when the positive charge of the quaternary ammonium group is perfectly balanced by the negative charge of the carboxylate group. While the quaternary ammonium cation is present at all pH values, the charge of the carboxylate group is dependent on the protonation state of the carboxylic acid. At the pI, the molecule is least soluble in water and has minimal mobility in an electric field.

The Core Concept: pH-Dependent Ionic Character

The functional utility of this compound is intrinsically linked to its response to changes in the pH of its environment. This response is governed by the protonation and deprotonation of its carboxylate group.

The Cationic State (Low pH)

In strongly acidic conditions (typically pH < 4), the carboxylate group becomes protonated (-COOH). This neutralizes the negative charge, leaving the permanent positive charge of the quaternary ammonium group dominant.[4] In this state, this compound behaves as a cationic surfactant, exhibiting properties such as enhanced substantivity to negatively charged surfaces like hair and skin.[5]

The Zwitterionic State (Isoelectric Region)

In the mid-pH range (typically pH 4-8), the molecule exists predominantly in its zwitterionic form.[6] The carboxylic acid group is deprotonated (-COO⁻), and its negative charge internally neutralizes the positive charge of the quaternary ammonium group. This is the state where the classic "betaine" characteristics of mildness, excellent foaming, and viscosity-building in the presence of anionic surfactants are most pronounced.[2][5]

The Anionic State (High pH)

In alkaline conditions (typically pH > 8), this compound still technically remains a zwitterion because the quaternary ammonium group is permanently cationic. However, its behavior can mimic that of an anionic surfactant.[4] The fully deprotonated carboxylate group contributes to the overall anionic character of the molecule in solution, influencing its interaction with other formulation components.

Visualizing the pH-Dependent Equilibrium

The equilibrium between the cationic and zwitterionic forms of this compound can be visualized as a simple chemical relationship.

Caption: pH-dependent equilibrium of this compound.

Physicochemical Consequences of pH Shifts

The change in the ionic character of this compound with pH has a direct impact on its performance as a surfactant.

Surface Activity and Critical Micelle Concentration (CMC)

Surface tension is a key measure of a surfactant's efficiency. The pH of the solution can influence the packing of surfactant molecules at the air-water interface, thereby affecting surface tension and the CMC. Generally, zwitterionic surfactants show a decrease in surface tension as the pH moves away from the isoelectric point, due to increased electrostatic repulsion between the headgroups, which can lead to a higher CMC.

Foaming Properties

This compound is known for its excellent foaming and foam-stabilizing properties, particularly when formulated with anionic surfactants.[2] The foam volume and stability can be tuned by adjusting the pH. In the zwitterionic state, the molecule effectively reduces the electrostatic repulsion between anionic surfactant headgroups in the foam lamellae, leading to a more stable and dense foam.

Solubility and Cloud Point

As mentioned, solubility is at a minimum at the isoelectric point. For formulators, this is a critical consideration, as operating near the pI could lead to precipitation, especially at high concentrations or in the presence of certain electrolytes. The cloud point, the temperature at which a surfactant solution becomes cloudy, can also be influenced by pH due to changes in hydration and intermolecular interactions.

Data Presentation: pH Effects on Physicochemical Properties

| Property | Low pH (Cationic) | Mid-pH (Zwitterionic) | High pH (Anionic-like) |

| Net Charge | Positive | Neutral | Negative (effective) |

| Solubility | High | Minimum at pI | High |

| Surface Tension | Generally lower | Can be higher | Generally lower |

| Foaming | Good | Excellent, stable | Good |

| Substantivity | High | Moderate | Low |

Experimental Validation and Characterization

To harness the pH-dependent properties of this compound, rigorous experimental characterization is essential. The following protocols provide a framework for such investigations.

Protocol: Potentiometric Titration to Determine pKa

Objective: To determine the pKa of the carboxylate group and subsequently estimate the isoelectric point.

Methodology:

-

Prepare a 0.1 M solution of this compound in deionized water.

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the betaine solution in a beaker with a magnetic stirrer.

-

Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition (e.g., 0.5 mL).

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Caption: Workflow for Potentiometric Titration.

Protocol: Surface Tensiometry Across a pH Gradient

Objective: To measure the surface tension of this compound solutions at various pH values.

Methodology:

-

Prepare a series of this compound solutions at a fixed concentration (e.g., above the expected CMC).

-

Adjust the pH of each solution to a desired value (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.

-

Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a controlled temperature.

-

Allow sufficient time for the surface tension to equilibrate before taking a measurement.

-

Plot surface tension as a function of pH.

Caption: Workflow for Surface Tensiometry vs. pH.

Implications for Formulation and Drug Development

The tunable nature of this compound makes it a valuable excipient in various advanced applications.

pH-Triggered Drug Delivery Systems

In drug delivery, the pH-responsiveness of this compound can be exploited to create "smart" delivery vehicles. For instance, a drug could be encapsulated within micelles or liposomes stabilized by this compound. When these systems encounter a change in pH (e.g., in the acidic environment of a tumor or the alkaline environment of the intestine), the change in the surfactant's ionic character can trigger the release of the encapsulated drug.

Enhancing Stability in Complex Formulations

The ability of this compound to interact with both anionic and cationic species makes it an excellent stabilizer in complex formulations containing multiple active ingredients or excipients that might otherwise be incompatible. By adjusting the pH, formulators can fine-tune these interactions to optimize stability and prevent phase separation or precipitation.

Conclusion

This compound is a versatile and highly functional zwitterionic surfactant whose performance is intricately governed by the pH of its environment. Its ability to transition between cationic and zwitterionic states allows for the precise modulation of properties such as surface activity, solubility, and intermolecular interactions. A thorough understanding of these pH-dependent behaviors, validated through robust experimental characterization, is paramount for researchers and drug development professionals seeking to leverage the unique advantages of this molecule in creating innovative and effective formulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. LAURYL BETAINE. [Link]

-

Ataman Kimya A.Ş. LAURYL BETAINE. [Link]

-

ACS Publications. Imidazolium-Based Zwitterionic Surfactants: Characterization of Normal and Reverse Micelles and Stabilization of Nanoparticles. Langmuir. [Link]

-

Zibo Ruxing International Trade Co., LIMITED. Lauryl Dimethyl Betaine (BS-12). [Link]

-

ACS Publications. Synthesis and characterization of zwitterionic silicone sulfobetaine surfactants. Langmuir. [Link]

-

Surfactant Encyclopedia. Lauryl betaine. [Link]

-

NIH. Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. PMC. [Link]

-

YouTube. Surfactant Extraction and Characterization from Aerosols | Protocol Preview. [Link]

-

ResearchGate. (PDF) Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. [Link]

-

PubMed. Modified protocols for surfactant therapy in experimental meconium aspiration syndrome. [Link]

-

ResearchGate. Overview of experimental protocol showing when surfactant (Surf) was administered relative to the timing of the SI. ABG, arterial blood gas; M, measurement. [Link]

-

ResearchGate. Physical and chemical properties of Lauryl Betaine. [Link]

-

PCC Group Product Portal. Lauryl Betaine. [Link]

-

International Journal of Current Science. INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. [Link]

-

NIH. The influence of pH on surface properties of lung surfactants. PubMed. [Link]

-

ResearchGate. Effects of pH and Surfactant Precipitation on Surface Tension and CMC Determination of Aqueous Sodium n-Alkyl Carboxylate Solutions. [Link]

-

ResearchGate. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. [Link]

-

AARC. AARC Clinical Practice Guideline. Surfactant Replacement Therapy: 2013. [Link]

-

TEGEWA. Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. [Link]

-

NIH. Guidelines for surfactant replacement therapy in neonates. PMC. [Link]

-

Reddit. How much do surfactants affect the surface tension of water? [Link]

-

Mettler Toledo. Two-Phase Titration of Low Concentration Surfactant. [Link]

-

ResearchGate. Synthesis and Physicochemical Investigation of Long Alkylchain Betaine Zwitterionic Surfactant. [Link]

Sources

- 1. irosurfactant.com [irosurfactant.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. This compound | C16H33NO2 | CID 4292413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lauryl Dimethyl Betaine (BS-12)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 5. Lauryl Betaine - PCC Group Product Portal [products.pcc.eu]

- 6. Lauryl betaine - Surfactant - 表面活性剂百科 [surfactant.top]

Navigating the Amphoteric Frontier: A Technical Guide to the Safe Laboratory Handling of Lauryldimethylbetaine

This guide provides a comprehensive framework for the safe handling, storage, and disposal of lauryldimethylbetaine (also known as lauryl betaine or BS-12) in a research and development laboratory setting. As an amphoteric surfactant with wide applications, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple recitation of safety protocols to provide a deeper, scientifically-grounded rationale for each procedural recommendation, fostering a culture of intrinsic safety awareness.

Compound Profile and Intrinsic Properties

This compound is a zwitterionic surfactant, meaning its molecular structure contains both a positive and a negative charge, rendering it pH-responsive.[1][2] It behaves as a cationic surfactant in acidic media and an anionic surfactant in alkaline conditions.[1] This amphoteric nature is central to its utility but also informs its handling requirements.

A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Chemical Name | 2-[dodecyl(dimethyl)azaniumyl]acetate | [3] |

| Synonyms | Lauryl betaine, Lauryldimethylaminoacetic acid betaine, BS-12 | [4][5] |

| CAS Number | 683-10-3 | [3][5][6][7] |

| Molecular Formula | C16H33NO2 | [3][4][5][6] |

| Molecular Weight | 271.44 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid or solid powder | [1][5][6][8] |

| Solubility | Soluble in water | [6][8] |

| Boiling Point | ~414.52°C (estimate) | [4] |

| Density | ~1.04 g/mL at 20°C | [2][4] |

The causality behind noting these properties is clear: its liquid form at room temperature necessitates containment protocols to prevent spills, while its solubility in water has significant implications for both cleanup procedures and waste disposal.

Hazard Identification and Risk Assessment: A Mechanistic Approach